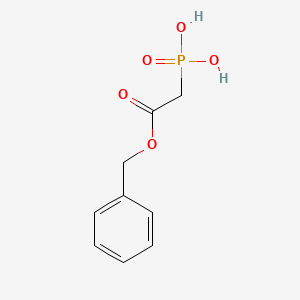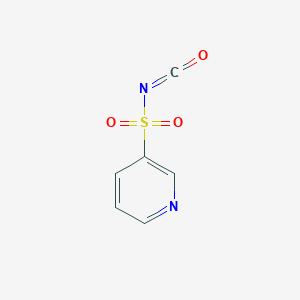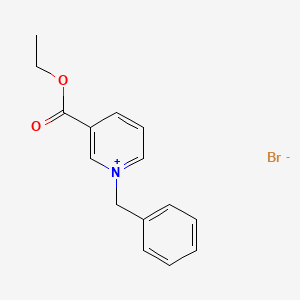
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is a complex organic compound with a unique structure that includes a pyridinium core substituted with benzylsulfanyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with benzyl mercaptan and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfanyl)-3-carboxy-1-phenylpyridin-1-ium bromide.
Reduction: Formation of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylsulfanyl)-3-(hydroxymethyl)pyridine
- 2-(Benzylsulfanyl)-1-phenylpyridinium chloride
- 3-(Hydroxymethyl)-1-phenylpyridinium bromide
Uniqueness
2-(Benzylsulfanyl)-3-(hydroxymethyl)-1-phenylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl and hydroxymethyl groups on the pyridinium core makes it a versatile compound for various applications.
Eigenschaften
| 77155-90-9 | |
Molekularformel |
C19H18BrNOS |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
(2-benzylsulfanyl-1-phenylpyridin-1-ium-3-yl)methanol;bromide |
InChI |
InChI=1S/C19H18NOS.BrH/c21-14-17-10-7-13-20(18-11-5-2-6-12-18)19(17)22-15-16-8-3-1-4-9-16;/h1-13,21H,14-15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FCAQUOSEEBDPOG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC=[N+]2C3=CC=CC=C3)CO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)



